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Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Bromo-3-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Bromo-3-fluoro-N-methylisonicotinamide. In the absence of direct experimental spectra in the public domain, this document serves as a crucial resource for researchers, scientists, and drug development professionals by offering a robust, theoretically grounded prediction of the expected spectral data. The guide outlines the structural rationale for the predicted chemical shifts and coupling constants, drawing upon established principles of NMR spectroscopy and comparative data from structurally analogous compounds. Furthermore, a comprehensive, step-by-step experimental protocol for the acquisition of high-quality NMR data for this molecule is presented, ensuring scientific integrity and reproducibility. This whitepaper is designed to facilitate the unambiguous structural elucidation and characterization of 2-Bromo-3-fluoro-N-methylisonicotinamide in a research and development setting.

Introduction: The Significance of 2-Bromo-3-fluoro-N-methylisonicotinamide and its Spectroscopic Characterization

2-Bromo-3-fluoro-N-methylisonicotinamide is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique combination of a bromine atom, a fluorine atom, and an N-methylamide group on the isonicotinamide scaffold imparts specific electronic and steric properties that can be exploited in the design of novel bioactive molecules and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural verification of such novel chemical entities.[1] ¹H NMR provides intricate details about the electronic environment of protons and their spatial relationships through spin-spin coupling, while ¹³C NMR elucidates the carbon framework of the molecule. An accurate interpretation of these spectra is paramount for confirming the successful synthesis of the target compound and for its quality control.

This guide provides a predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide. These predictions are derived from the fundamental principles of NMR spectroscopy, including the influence of electronegativity, resonance effects, and spin-spin coupling, and are benchmarked against experimental data for structurally related fragments.

Molecular Structure and Predicted NMR Interactions

The molecular structure of 2-Bromo-3-fluoro-N-methylisonicotinamide is presented below, with the IUPAC numbering convention for the pyridine ring. The predicted NMR interactions are a direct consequence of this substitution pattern.

Figure 1: Molecular structure and key proton designations for 2-Bromo-3-fluoro-N-methylisonicotinamide.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Bromo-3-fluoro-N-methylisonicotinamide in a standard solvent like CDCl₃ is expected to exhibit three distinct regions: the aromatic region for the pyridine ring protons, a downfield region for the amide proton, and an upfield region for the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H68.5 - 8.7Doublet (d)~5 HzThis proton is ortho to the ring nitrogen, leading to a significant downfield shift. It will be coupled to H5.
H57.6 - 7.8Doublet of doublets (dd)~5 Hz, ~2 HzThis proton is coupled to both H6 and the fluorine at position 3. The coupling to fluorine will be a smaller, long-range coupling.
NH6.0 - 7.0Broad singlet (br s) or Quartet (q)~5 Hz (if coupled to CH₃)The chemical shift is solvent-dependent. It may show coupling to the methyl protons, which can be broadened or decoupled with D₂O exchange.
CH₃2.9 - 3.1Doublet (d)~5 HzThe methyl group is attached to a nitrogen atom, shifting it downfield. It will be coupled to the NH proton.

Expert Insights:

  • Solvent Effects: The chemical shift of the NH proton is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, this peak would be expected further downfield and would likely show clearer coupling to the methyl group.

  • Rotational Isomers: The C-N bond of the amide group can exhibit restricted rotation, potentially leading to two distinct sets of signals for the methyl and NH protons (rotamers).[2] This phenomenon is temperature-dependent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 168The carbonyl carbon of the amide group is characteristically found in this downfield region.
C3155 - 160 (d, ¹JCF ≈ 240-260 Hz)This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond C-F coupling constant.
C2140 - 145 (d, ²JCF ≈ 15-25 Hz)This carbon is attached to bromine and is two bonds away from fluorine, resulting in a downfield shift and a smaller two-bond C-F coupling.
C6150 - 153This carbon is adjacent to the ring nitrogen, leading to a downfield shift.
C5125 - 128This is the only carbon in the ring primarily influenced by the electron-withdrawing nature of the amide group.
C4138 - 142This carbon is attached to the amide group and is part of the pyridine ring.
CH₃26 - 28The methyl carbon attached to the nitrogen atom is found in this typical range.

Expert Insights:

  • Carbon-Fluorine Coupling: The most revealing feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C3 and the smaller two-bond coupling (²JCF) for C2. These couplings are definitive for confirming the position of the fluorine atom.[3]

  • Quaternary Carbons: The signals for C2, C3, and C4 are quaternary and will likely be of lower intensity compared to the protonated carbons (C5, C6).

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 2-Bromo-3-fluoro-N-methylisonicotinamide, the following detailed protocol is recommended.

5.1. Sample Preparation

  • Massing: Accurately weigh approximately 10-20 mg of the solid 2-Bromo-3-fluoro-N-methylisonicotinamide into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point.[1] For resolving exchangeable protons and observing potential hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

5.2. Instrument Setup and Calibration

These parameters are based on a standard 400 or 500 MHz NMR spectrometer.

  • Instrument Tuning: Ensure the spectrometer is properly tuned for both ¹H and ¹³C nuclei.

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]

5.3. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

5.4. ¹³C NMR Acquisition Parameters

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

5.5. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain a pure absorption signal and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS).[1]

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine relative proton ratios. Identify the precise chemical shifts of all peaks.

Figure 2: A generalized workflow for the acquisition and processing of NMR spectra.

Conclusion

This technical guide provides a comprehensive, expert-driven prediction of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide. The tabulated predictions for chemical shifts and coupling constants, along with the detailed rationale, offer a solid foundation for the spectroscopic analysis of this compound. The provided experimental protocol outlines a robust methodology for acquiring high-quality data, ensuring the integrity and reproducibility of experimental results. This document is intended to be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

  • RSC. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari.
  • PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Methylnicotinamide (FDB023115). Retrieved from [Link]

  • SpectraBase. (n.d.). Isonicotinamide, N-heptyl-N-octyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 Н NMR spectrum of isonicotinamide molecule in СD 3 OD. Retrieved from [Link]

  • Beilstein-Institut. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • Academia.edu. (n.d.). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUOROPYRIDINE | CAS 40273-45-8. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Data of compounds 3 and 4 (500 and 125 MHz). Retrieved from [Link]

  • SpectraBase. (n.d.). Isonicotinamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Bromo-3-fluoropyridine — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). 13C NMR. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2020, October 7). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs.
  • Semantic Scholar. (2020, March 28). [PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • MDPI. (2024, March 16). Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Retrieved from [Link]

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity of 2-Bromo-3-fluoro-N-methylisonicotinamide

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 2-Bromo-3-fluoro-N-methylisonicotinamide Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicity data for 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 2-Bromo-3-fluoro-N-methylisonicotinamide

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicity data for 2-Bromo-3-fluoro-N-methylisonicotinamide was found in publicly available literature. The following guide has been synthesized from information on structurally related compounds, including halogenated pyridines and N-methylated nicotinamide derivatives, to provide a comprehensive overview of potential hazards and safe handling practices. All recommendations should be considered in the context of the general principles of chemical safety and in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction and Chemical Context

2-Bromo-3-fluoro-N-methylisonicotinamide is a halogenated pyridine derivative. The presence of bromine and fluorine on the pyridine ring, coupled with the N-methylcarboxamide group, suggests its potential utility as a scaffold in medicinal chemistry and drug discovery. The electronic properties of the pyridine ring are significantly altered by the electron-withdrawing halogen substituents, which can influence its metabolic stability, binding interactions, and toxicological profile. Halogenated pyridines are key structural motifs in numerous pharmaceuticals and agrochemicals, making a thorough understanding of their safety profiles essential for researchers in these fields.[1][2] This guide provides a detailed examination of the anticipated material safety data and toxicological considerations for this compound, based on data from analogous structures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from related compounds, 2-Bromo-3-fluoro-N-methylisonicotinamide is anticipated to be classified as follows:

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[3][4]
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin.[3][4]
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[5][7]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[3][5]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364[3][4][5]

  • Storage: P403+P233, P405[5][8]

  • Disposal: P501[3][5]

Principles of Safe Handling and Personal Protection

Given the anticipated hazards, a stringent set of safety protocols should be implemented when handling 2-Bromo-3-fluoro-N-methylisonicotinamide. The underlying principle is to minimize all potential routes of exposure.

Engineering Controls

The primary line of defense is to handle the compound within a certified chemical fume hood to control airborne concentrations.[7] The work area should be equipped with an eyewash station and a safety shower in close proximity.[5][9]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact.[7][9][10]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[9]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7][10] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

First-Aid Measures: A Proactive Approach

In the event of an exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][10] Seek immediate medical attention.

Fire-Fighting and Reactivity Profile

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Stability and Reactivity
  • Reactivity: The compound is expected to be stable under normal storage conditions.[11]

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are anticipated under normal use.

  • Conditions to Avoid: Incompatible materials, heat, and sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.[8][11]

Toxicological Profile: Insights from Analogs

While no specific toxicological data for 2-Bromo-3-fluoro-N-methylisonicotinamide exists, data from related nicotinamide and brominated compounds can provide valuable insights into its potential effects.

Acute Toxicity

Structurally similar compounds are reported to be harmful if swallowed, in contact with skin, or inhaled.[3][4] The median lethal dose (LD50) for related brominated compounds can vary significantly based on the overall structure of the molecule. For example, the oral LD50 for 2,2-dibromo-3-nitrilopropionamide in rats is reported as 178 mg/kg.[12]

Table 2: Acute Toxicity Data for Related Compounds

CompoundRouteSpeciesLD50/LC50Reference
Nicotinamide Riboside ChlorideIntravenousRat~2000 mg/kg[13]
2,2-dibromo-3-nitrilopropionamideOralRat178 mg/kg[12]
2-Bromo-3,3,3-trifluoropropeneInhalationRatLC50: 26,580 ppm (4h)[14]
Chronic Toxicity and Carcinogenicity

High doses of nicotinamide (a structural parent) have been shown to have organ-specific co-carcinogenic effects in animal studies, increasing the incidence of kidney tumors while decreasing liver tumors when co-administered with a known carcinogen.[15] The N-methylation of nicotinamide is a key metabolic pathway, and the enzyme responsible, nicotinamide N-methyltransferase (NNMT), is overexpressed in several cancers.[16][17] This suggests that the metabolic fate of 2-Bromo-3-fluoro-N-methylisonicotinamide could be a critical determinant of its long-term toxicity.

Developmental and Reproductive Toxicity

Certain nicotinamide analogs have demonstrated teratogenic effects in chick embryos. Specifically, analogs with an amino group at the 6-position of the pyridine ring caused growth retardation and skeletal malformations.[18] While the subject compound does not share this specific substitution pattern, this finding underscores the potential for substituted nicotinamides to interfere with developmental processes.

Potential Mechanisms of Toxicity
  • Metabolic Disruption: High concentrations of nicotinamide can lead to the formation of N-methyl-nicotinamide, which has been linked to insulin resistance.[15]

  • Cellular Stress: Some nicotinamide derivatives have been shown to induce oxidative stress.[15]

  • Enzyme Inhibition: N-methyl-2-pyridone-5-carboxamide, a metabolite of N-methyl-nicotinamide, is classified as a uremic toxin and is presumed to exert toxicity through the inhibition of poly(ADP-ribose) polymerase (PARP).[15]

Experimental Protocols for Toxicity Assessment

A primary step in evaluating the toxicity of a novel compound is to assess its in-vitro cytotoxicity. The following is a generalized workflow for such an assessment.

In-Vitro Cytotoxicity Assay Workflow

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of 2-Bromo-3-fluoro-N-methylisonicotinamide B->C D Treat cells with varying concentrations C->D E Include vehicle control and positive control F Incubate for 24-72 hours E->F G Add viability reagent (e.g., MTT, CellTiter-Glo) F->G H Measure signal (absorbance/luminescence) G->H I Normalize data to vehicle control H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Caption: A generalized workflow for determining the in-vitro cytotoxicity (IC50) of a test compound.

Conclusion

References

  • Thermo Fisher Scientific. (2011, June 20). SAFETY DATA SHEET. Retrieved from [Link]

  • Knip, M., Doupis, J., & L-A. Carlson. (2020, April 29). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. Retrieved from [Link]

  • Mizutani, M., Ihara, T., & Kazihiro, K. (1978). Teratogenic and antiteratogenic effects of nicotinamide derivatives in chick embryos. Retrieved from [Link]

  • Hydrogen fluoride pyridine Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Direct regioselective C-3 halogenation of pyridines. Retrieved from [Link]

  • R. A. Ulanovskaya, et al. (2021, September 28). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Retrieved from [Link]

  • K. F. T. Olejniczak, et al. (2014). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. PubMed. Retrieved from [Link]

  • Tomc, J., et al. (2011, May 15). The expression of nicotinamide N-methyltransferase increases ATP synthesis and protects SH-SY5Y neuroblastoma cells against the toxicity of Complex I inhibitors. PubMed. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]

  • bioRxiv. (2026, March 3). Acute Toxicological Profile of Pharmaceutical-Grade Nicotinamide Riboside: A Route-Dependent Assessment Across Intravenous. Retrieved from [Link]

  • Regulations.gov. (2013, November 26). Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene. Retrieved from [Link]

  • PMC. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. Retrieved from [Link]

Sources

Foundational

Rational Design and Mechanism of Action of 2-Bromo-3-fluoro-N-methylisonicotinamide Derivatives in Targeted Kinase Inhibition

Executive Summary In modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on privileged pharmacophore building blocks. 2-Bromo-3-fluoro-N-methylisonicotinamide (CAS: 2643368-58-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on privileged pharmacophore building blocks. 2-Bromo-3-fluoro-N-methylisonicotinamide (CAS: 2643368-58-3) is not a standalone therapeutic, but rather a highly specialized, rationally designed intermediate[1]. When incorporated into larger molecular frameworks, its derivatives function as potent, targeted inhibitors of master regulatory kinases, particularly within the MAPK/ERK and GSK-3 pathways[2].

This technical whitepaper deconstructs the physicochemical rationale behind this specific scaffold, explores the mechanism of action of its derivatives in stabilizing the inactive kinase conformation, and provides a self-validating experimental workflow for evaluating these compounds.

Structural & Physicochemical Rationale (The "Why")

The efficacy of 2-Bromo-3-fluoro-N-methylisonicotinamide derivatives stems from the precise spatial and electronic tuning provided by its three key functional groups. As an Application Scientist designing targeted therapies, understanding the causality behind these substitutions is critical for optimizing drug-like properties[3].

  • The N-Methylisonicotinamide Anchor: The carboxamide group at the 4-position acts as the primary hinge-binding motif. The amide nitrogen donates a hydrogen bond to the carbonyl of the kinase hinge region, while the amide oxygen accepts a hydrogen bond from the backbone amide (e.g., Valine or Leucine residues in the hinge). The N-methyl substitution prevents unwanted hydrogen bond donation to solvent, increasing lipophilic ligand efficiency (LipE)[4].

  • The 3-Fluoro Modulator (Conformational Lock & pKa Tuning): The introduction of a highly electronegative fluorine atom ortho to the pyridine nitrogen serves two critical purposes. First, it significantly lowers the pKa of the pyridine nitrogen (from ~5.2 to ~3.1), reducing basicity. This mitigates off-target hERG channel liability and reduces cytochrome P450-mediated oxidative metabolism. Second, the fluorine atom induces a dipole-dipole repulsion with adjacent functional groups, enforcing a rigid, pre-organized dihedral angle that minimizes the entropic penalty upon binding[5].

  • The 2-Bromo Vector: The bromine atom is a vital synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), this position is functionalized with bulky biaryl or heteroaryl systems. In the final derivative, this extension penetrates the deep, lipophilic allosteric pocket of the kinase[6].

Mechanism of Action: Type II Kinase Inhibition

Derivatives of this scaffold predominantly function as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors target the inactive state of the kinase.

In pathways such as the RAS/RAF/MEK cascade—which is frequently hyperactivated in solid tumors—these derivatives bind specifically when the conserved Asp-Phe-Gly (DFG) motif in the activation loop is flipped outward (the "DFG-out" conformation)[5]. The isonicotinamide core anchors to the hinge, while the functionalized 2-position extends past the "gatekeeper" residue into the allosteric pocket exposed only in the DFG-out state. This dual-binding mechanism results in exceptional kinase selectivity and prolonged residence time (slow off-rate kinetics), which translates to sustained pharmacodynamic efficacy in vivo[7].

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (GTP-bound) Active State RTK->RAS Activation RAF RAF Kinase (Target of Derivatives) RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Nucleus Gene Transcription (Proliferation & Survival) ERK->Nucleus Translocation Inhibitor 2-Br-3-F-N-methylisonicotinamide Derivatives Inhibitor->RAF Allosteric DFG-out Binding

Fig 1: MAPK signaling pathway illustrating the targeted inhibition of RAF by isonicotinamide derivatives.

Experimental Protocol: Self-Validating TR-FRET Kinase Profiling

To accurately quantify the inhibitory potency (IC50) and binding kinetics of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol is designed as a self-validating system, incorporating ratiometric readouts to eliminate false positives caused by compound autofluorescence or inner-filter effects.

Step-by-Step Methodology

Step 1: Reagent Preparation & Assay Buffer Formulation

  • Action: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, and 1 mM DTT.

  • Causality: CHAPS (a zwitterionic detergent) is strictly required to prevent the hydrophobic isonicotinamide derivatives from forming colloidal aggregates, which would lead to promiscuous, non-specific kinase inhibition. DTT maintains the reducing environment necessary for kinase domain stability.

Step 2: Compound Pre-Incubation (Critical Step)

  • Action: Dispense the kinase enzyme (e.g., BRAF V600E) into a 384-well plate. Add the isonicotinamide derivative in a 10-point dose-response series. Incubate at room temperature for 60 minutes before adding ATP.

  • Causality: Because these derivatives act as Type II (DFG-out) inhibitors, they exhibit slow-binding kinetics. The kinase must undergo a conformational shift to accommodate the drug. Skipping this pre-incubation will result in artificially high (inaccurate) IC50 values.

Step 3: Kinase Reaction Initiation

  • Action: Add ATP (at its predetermined Km concentration, e.g., 10 µM) and a biotinylated peptide substrate to initiate the reaction. Incubate for 45 minutes.

  • Causality: Keeping ATP at or below its Km ensures that the assay is sensitive to competitive inhibitors and accurately reflects the compound's affinity (Ki).

Step 4: Reaction Quenching and Detection

  • Action: Add a detection buffer containing 20 mM EDTA, a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Causality: EDTA immediately halts the reaction by chelating the Mg2+ required for ATP hydrolysis. The Eu-antibody binds the phosphorylated substrate, and the Streptavidin-APC binds the biotin tag, bringing the two fluorophores into strict proximity for FRET.

Step 5: Ratiometric Signal Readout & Validation

  • Action: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the TR-FRET ratio (665/615 nm).

  • Causality: The ratiometric calculation normalizes well-to-well dispensing variations and corrects for any inherent fluorescence of the test compound. The assay is self-validated by calculating the Z'-factor using DMSO-only (positive control) and no-enzyme (negative control) wells. A Z'-factor > 0.6 confirms assay integrity.

TR_FRET_Workflow Step1 1. Pre-incubation Kinase + Inhibitor Step2 2. Activation Add ATP + Substrate Step1->Step2 Step3 3. Reaction Phosphorylation Step2->Step3 Step4 4. Quench & Detect EDTA + Eu/APC Abs Step3->Step4 Step5 5. Ratiometric Read 665nm / 615nm Step4->Step5

Fig 2: Self-validating TR-FRET workflow for quantifying kinase inhibition and binding kinetics.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the profound impact of the 2-bromo and 3-fluoro substitutions on the isonicotinamide core, the following table summarizes representative SAR data for a hypothetical series of RAF kinase inhibitors derived from this scaffold.

Compound VariantTarget IC50 (nM)Kinase Selectivity FoldPyridine pKaIntrinsic Clearance (µL/min/mg)
2-Br, 3-F (Core Scaffold) 4.2 >100x 3.1 15.4
2-H, 3-F (Des-bromo)145.012x3.242.1
2-Br, 3-H (Des-fluoro)18.545x5.488.7
2-H, 3-H (Unsubstituted)850.0<5x5.5120.3

Table 1: Representative SAR data illustrating the synergistic effect of halogenation on pharmacodynamics and pharmacokinetics. The core scaffold provides optimal potency and metabolic stability.

Data Interpretation: Removing the bromine atom (Des-bromo) eliminates the vector required to reach the hydrophobic pocket, drastically reducing potency. Removing the fluorine atom (Des-fluoro) increases the pKa by over 2 units, making the pyridine ring significantly more basic; this leads to rapid hepatic clearance and a loss of the conformational lock, reducing both potency and selectivity[5].

Conclusion

The 2-Bromo-3-fluoro-N-methylisonicotinamide building block is a masterclass in rational drug design. By combining a hinge-binding carboxamide, a pKa-modulating and conformation-locking fluorine, and a synthetically versatile bromine vector, this scaffold enables the rapid development of highly selective, metabolically stable Type II kinase inhibitors. As demonstrated in recent clinical candidates targeting the MAPK and GSK-3 pathways[2][7], mastering the physicochemical nuances of such intermediates is the cornerstone of modern targeted oncology and neuropharmacology.

References

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors. PubMed (Targeted Oncology). Available at:[Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-Bromo-3-fluoro-N-methylisonicotinamide in polar aprotic solvents

Welcome to the technical support center for 2-Bromo-3-fluoro-N-methylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Bromo-3-fluoro-N-methylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in polar aprotic solvents. Given its halogenated pyridine core and N-methylamide functional group, achieving desired concentrations can often be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to streamline your experimental workflow.

Troubleshooting Guide: A Systematic Approach to Dissolution

Researchers often encounter difficulties when 2-Bromo-3-fluoro-N-methylisonicotinamide fails to dissolve at the target concentration. This guide provides a logical workflow to diagnose and resolve these solubility issues systematically.

Initial Steps & Diagnosis

When initial attempts at dissolution fail, it is crucial to approach the problem methodically. The following flowchart outlines a decision-making process to guide you from initial observation to effective resolution.

G Troubleshooting Workflow for Dissolution Failure cluster_0 cluster_1 Level 1: Physical Methods cluster_2 Level 2: Solvent System Modification cluster_3 Level 3: Advanced Strategies cluster_4 start Initial Dissolution Failure (Target Conc. Not Reached at RT) vortex Vortex & Sonicate (5-10 min) start->vortex heat Apply Gentle Heat (40-50 °C) vortex->heat If particles remain dissolved1 Fully Dissolved? heat->dissolved1 cosolvent Introduce a Co-Solvent (e.g., NMP, DMAc) dissolved1->cosolvent No success Proceed with Experiment dissolved1->success Yes dissolved2 Fully Dissolved & Stable at RT upon cooling? cosolvent->dissolved2 kinetic_issue Precipitates on Cooling: Kinetic Solubility Issue dissolved2->kinetic_issue No dissolved2->success protocol Follow Controlled Cooling & Co-solvent Protocol kinetic_issue->protocol reassess Re-evaluate Experiment: Lower Concentration or Use Suspension protocol->reassess If still unstable

Caption: Troubleshooting workflow for dissolution failure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving 2-Bromo-3-fluoro-N-methylisonicotinamide?

Answer: Due to its polar, halogenated structure, the best starting points are strong polar aprotic solvents. These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, which helps to overcome the crystal lattice energy of the solid compound.

Commonly used solvents for this class of molecules include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl Acetamide (DMAc)

Expert Insight: While DMSO is an excellent solvent for creating high-concentration stock solutions, be aware that compounds can sometimes precipitate when these stocks are diluted into aqueous media for biological assays—a phenomenon known as "crashing out".[1] It is crucial to determine the kinetic solubility in your final assay buffer.

SolventTypical Starting Solubility (RT)Notes
DMSO>50 mg/mLExcellent for stock solutions. Use anhydrous grade to avoid water contamination.[1]
DMF~30-50 mg/mLGood alternative to DMSO, though with a lower boiling point.
NMP~30-50 mg/mLOften used in formulation development due to its strong solubilizing power.[2]
Acetone<5 mg/mLGenerally a poor solvent for this compound class.
Acetonitrile<5 mg/mLLimited utility for initial dissolution.
Note: These values are illustrative and should be experimentally verified for your specific batch.
Q2: I've observed that my compound dissolves with heating but precipitates upon returning to room temperature. What is happening and how can I fix it?

Answer: This is a classic sign of creating a supersaturated solution and indicates a discrepancy between the compound's thermodynamic and kinetic solubility.[3][4]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of solute that can remain dissolved in a solvent at a given temperature over time.[3][4]

  • Kinetic Solubility refers to the concentration of a compound that dissolves when a solution is prepared rapidly, often from a DMSO stock, and does not precipitate immediately.[5][6] Supersaturated solutions are thermodynamically metastable, meaning they will eventually crash out to reach equilibrium.[3][4]

Causality: Heating provides the energy needed to break the crystal lattice forces, allowing more solute to dissolve than would be possible at room temperature.[7][8][9] Upon cooling, the system has an excess of dissolved solute relative to its thermodynamic solubility limit, leading to precipitation.

Solution: The primary goal is to create a stable solution at your working temperature.

  • Utilize a Co-solvent System: The most effective strategy is to use a co-solvent system.[2][10] A co-solvent modifies the overall polarity of the solvent mixture, improving the solute-solvent interactions and stabilizing the dissolved compound. For example, adding a small percentage of NMP or DMAc to DMF can often stabilize the solution.

  • Controlled Cooling Protocol: If you must use heat, cool the solution very slowly. A gradual decrease in temperature can sometimes allow the solution to remain stable in a metastable state for a longer period.

G cluster_0 Solubility Concepts A Kinetic Solubility (Apparent, Metastable) B Thermodynamic Solubility (Equilibrium, Stable) C Supersaturation Zone (Precipitation Risk) A->C Exceeds limit C->B Precipitates to reach

Caption: Relationship between kinetic and thermodynamic solubility.

Q3: Can sonication and heating be used together to improve dissolution?

Answer: Yes, combining these techniques can be very effective, but must be done with caution.

  • Sonication provides mechanical energy to break apart particle agglomerates, increasing the surface area available for the solvent to act upon.[11]

  • Heating provides thermal energy to overcome the intermolecular forces within the crystal lattice.[9][12]

Expert Insight: This combination is particularly useful for kinetically slow dissolutions, where the compound is thermodynamically soluble at the target concentration but dissolves very slowly. However, be mindful of compound stability. Halogenated aromatic compounds can be susceptible to degradation at elevated temperatures, especially in solvents like DMSO which can have reactive impurities. Always run a small-scale stability test (e.g., by HPLC or LC-MS) if you plan to heat a solution for an extended period.

Q4: My experiment requires a co-solvent system. How do I determine the optimal ratio?

Answer: Determining the optimal co-solvent ratio requires a systematic titration experiment. The goal is to find the minimum amount of the "stronger" solvent needed to maintain solubility in the "weaker" bulk solvent.

Protocol: Co-Solvent Ratio Determination

This protocol helps identify a suitable ratio of a strong solvent (e.g., NMP) and a weaker solvent (e.g., DMF) to maintain compound solubility.

Materials:

  • 2-Bromo-3-fluoro-N-methylisonicotinamide

  • Solvent 1 (Stronger Solvent, e.g., NMP, DMSO)

  • Solvent 2 (Weaker Bulk Solvent, e.g., DMF)

  • Vials, magnetic stirrer, micropipettes

Methodology:

  • Prepare a Saturated (or near-saturated) Solution: Dissolve an excess of the compound in Solvent 2 (e.g., DMF) at room temperature. Stir for 1-2 hours.

  • Filter the Solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This clear solution is your starting point.

  • Aliquot the Solution: Place a known volume (e.g., 1 mL) of the filtered solution into several vials.

  • Titrate with Strong Solvent: Add small, precise increments of Solvent 1 (e.g., 10 µL of NMP at a time) to each vial.

  • Observe for Clarity: After each addition, stir the solution and observe. The goal is to find the point at which any initial haziness disappears or the point at which a deliberately precipitated sample (from cooling a heated solution) redissolves.

  • Determine the Ratio: Calculate the volume percentage of the strong solvent required to achieve a stable, clear solution. It is best practice to add a small excess (e.g., an additional 1-2% v/v) to ensure robustness.

Self-Validation: The resulting co-solvent mixture should be able to dissolve a fresh sample of the solid compound directly at the target concentration without requiring excessive heating. This validates that the chosen ratio is effective.[13]

References

  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences.
  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences.
  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.
  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Available at: [Link]

Sources

Optimization

Purification and recrystallization techniques for 2-Bromo-3-fluoro-N-methylisonicotinamide

Welcome to the Technical Support and Troubleshooting Knowledge Base. This guide is designed for discovery chemists, process engineers, and drug development professionals working with the halogenated pyridine building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base. This guide is designed for discovery chemists, process engineers, and drug development professionals working with the halogenated pyridine building block 2-Bromo-3-fluoro-N-methylisonicotinamide .

Because this compound features a highly polarizable pyridine core, dual halogens (Br, F), and an amide moiety capable of hydrogen bonding, its isolation requires precise control over solvent polarity and pH. This guide synthesizes field-proven methodologies to ensure high-yield purification and crystallization.

Compound Profile & Physicochemical Data

Before initiating any purification workflow, it is critical to understand the physicochemical properties of the target molecule[1]. The presence of both a bromine and a fluorine atom on the pyridine ring strongly influences its lipophilicity, while the N-methyl carboxamide group acts as both a hydrogen bond donor and acceptor, dictating its solubility profile and chromatographic behavior.

Table 1: Physicochemical Properties

PropertyValueImpact on Purification
Chemical Name 2-Bromo-3-fluoro-N-methylisonicotinamideCore structure dictates extraction pH.
CAS Number 2643368-58-3Reference identifier for raw material sourcing.
Molecular Formula C₇H₆BrFN₂OHigh halogen content increases affinity for non-polar solvents.
Molecular Weight ~233.04 g/mol Standard mass for LC-MS verification.
H-Bond Donors 1 (Amide N-H)Promotes crystallization via intermolecular lattice formation.
H-Bond Acceptors 3 (C=O, F, Pyridine-N)Increases retention time on bare silica gel.

Troubleshooting FAQs: Amidation Workup & Purification

Q1: My crude mixture contains unreacted 2-bromo-3-fluoroisonicotinic acid. How do I remove it efficiently without chromatography? A1: Unreacted carboxylic acid (CAS: 1211530-89-0) can be removed via a targeted liquid-liquid extraction (LLE). The isonicotinic acid derivative has a relatively low pKa (~3.5–4.5). Washing your organic layer (e.g., ethyl acetate) with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous phase[2]. The target amide, lacking an acidic proton, remains safely in the organic phase.

Q2: I am using HATU/DIPEA for the amidation. How do I clear the tetramethylurea byproduct? A2: Tetramethylurea (the byproduct of HATU) is highly water-soluble. Multiple washes of the organic phase with water or saturated brine, followed by a mildly acidic wash (e.g., 5% aqueous citric acid or 1M HCl), will effectively partition these coupling byproducts and any unreacted methylamine into the aqueous layer[3].

Q3: During recrystallization, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. What causes this, and how do I fix it? A3: "Oiling out" occurs when the target compound separates from the solvent as a supercooled liquid at a temperature above its melting point. This is almost always caused by melting point depression due to residual impurities in the crude mixture[4].

  • The Fix: Do not attempt to force crystallization from a heavily contaminated batch. Ensure the crude purity is >85% via flash chromatography first. If purity is adequate, adjust your solvent ratio: use less of the "good" solvent (ethyl acetate) and add the "anti-solvent" (heptane) dropwise while maintaining the solution at reflux. Allow the solution to cool very slowly to room temperature, and introduce a seed crystal to provide a nucleation site[5].

OilingOutLogic Issue Issue: Product Oils Out During Cooling CheckPurity Is crude purity >85%? Issue->CheckPurity Impure High Impurities: Perform Flash Column First CheckPurity->Impure No PureEnough Purity OK: Adjust Solvent System CheckPurity->PureEnough Yes Action1 Reduce EtOAc volume (Increase supersaturation) PureEnough->Action1 Action2 Add Heptane dropwise at elevated temp PureEnough->Action2 Action3 Seed with pure crystals or scratch flask PureEnough->Action3 Success Crystallization Achieved Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting logic tree for resolving oiling out during recrystallization.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, each protocol below includes built-in verification steps (e.g., TLC checks, phase monitoring) so you can confirm success before proceeding to the next stage.

SOP 1: Liquid-Liquid Extraction (Workup)

Objective: Remove unreacted starting materials and coupling reagents.

  • Dilution: Dilute the crude amidation mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Base Wash (Acid Removal): Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃. Causality: This deprotonates unreacted 2-bromo-3-fluoroisonicotinic acid, moving it to the aqueous layer[2].

  • Phase Separation: Separate the layers. Retain the upper organic layer. (Verify by adding a drop of the organic layer to water; it should float).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (or 5% citric acid) to remove unreacted methylamine and basic coupling byproducts.

  • Drying: Wash with saturated brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[6].

SOP 2: Flash Column Chromatography

Objective: Isolate the target amide from structurally similar organic impurities.

  • Preparation: Pre-pack a silica gel column (230-400 mesh) or use a pre-packed cartridge (e.g., Biotage SNAP)[2].

  • Loading: Dry-load the crude mixture onto a small amount of silica or dissolve in a minimum volume of Dichloromethane (DCM).

  • Elution: Elute using a gradient solvent system: Hexane to Ethyl Acetate (start at 90:10, ramp to 50:50 v/v). Causality: The lipophilic halogens ensure the compound elutes before highly polar urea byproducts[3].

  • Verification: Monitor fractions via TLC (UV detection at 254 nm). The pyridine ring is highly UV-active.

  • Concentration: Pool fractions containing the pure product and evaporate the solvent to yield a semi-pure solid.

SOP 3: Two-Solvent Recrystallization

Objective: Achieve >99% purity and a stable crystalline form.

  • Dissolution: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of EtOAc (the "good" solvent) and heat to reflux (approx. 77°C) until the solid completely dissolves[4][5].

  • Anti-Solvent Addition: Slowly add Heptane (the "anti-solvent") dropwise through the condenser until the solution becomes faintly cloudy.

  • Clarification: Add 1-2 drops of EtOAc until the solution turns clear again.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities[4].

  • Harvesting: Once crystals form, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel, washing with ice-cold heptane.

PurificationWorkflow Crude Crude Amidation Mixture LLE Liquid-Liquid Extraction (EtOAc / NaHCO3 / HCl) Crude->LLE OrgPhase Organic Phase (Crude Amide) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, Unreacted Acid) LLE->AqPhase Bottom Layer Flash Flash Chromatography (Silica, Hexane/EtOAc) OrgPhase->Flash Recryst Recrystallization (EtOAc / Heptane) Flash->Recryst >85% Purity Pure Pure 2-Bromo-3-fluoro- N-methylisonicotinamide Recryst->Pure >99% Purity

Caption: Workflow for the isolation and purification of 2-Bromo-3-fluoro-N-methylisonicotinamide.

Table 2: Summary of Solvent Systems

TechniqueSolvent SystemPurpose / Outcome
Extraction EtOAc / Sat. NaHCO₃Removes unreacted isonicotinic acid into the aqueous phase.
Flash Chromatography Hexane / EtOAc (Gradient)Separates the target amide from lipophilic coupling byproducts.
Recrystallization EtOAc / HeptaneEtOAc dissolves the amide at reflux; Heptane forces crystallization upon cooling.

References

  • Howei Pharm. CAS 1211530-89-0 C6H3BrFNO2 2-Bromo-3-fluoroisonicotinic acid 97%. Retrieved from: [Link]

  • Univerzita Karlova. SYNTHESIS OF NATURAL PRODUCT ANALOGUES AS POTENTIAL ANTITUMOUR AGENTS. Retrieved from: [Link]

  • Google Patents.WO2012052996A2 - Novel ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof.
  • Scientific Research Publishing (SCIRP). Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE. Retrieved from: [Link]

  • Nerdfighteria. Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Coupling Efficiency of 2-Bromo-3-fluoro-N-methylisonicotinamide: A Comparative Guide

In modern drug discovery, highly functionalized pyridine building blocks are essential for synthesizing kinase inhibitors and targeted therapeutics. Among these, 2-Bromo-3-fluoro-N-methylisonicotinamide (CAS: 2643368-58-...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, highly functionalized pyridine building blocks are essential for synthesizing kinase inhibitors and targeted therapeutics. Among these, 2-Bromo-3-fluoro-N-methylisonicotinamide (CAS: 2643368-58-3) [1] stands out due to its unique electronic and steric profile.

As an Application Scientist, optimizing carbon-carbon bond formation with this specific scaffold requires moving beyond generic protocols. The interplay between the electron-withdrawing 3-fluoro group, the 4-carboxamide directing group, and the 2-bromo leaving group creates a highly specific reactivity landscape. This guide objectively benchmarks the coupling efficiency of this compound against its structural analogs and provides a self-validating experimental framework for Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: The "Push-Pull" Dynamics of the 3-Fluoro Substituent

To achieve high yields, we must understand the causality behind the reactivity of 2-Bromo-3-fluoro-N-methylisonicotinamide. The efficiency of a palladium-catalyzed cross-coupling reaction is dictated by three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Accelerated Oxidative Addition: The pyridine nitrogen and the 4-carboxamide group are inherently electron-withdrawing. The addition of the highly electronegative 3-fluoro group exerts a strong inductive (-I) effect, further depleting electron density from the pyridine ring and significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This makes the adjacent C2–Br bond highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst[2].

  • The Transmetalation Barrier: While the 3-fluoro group accelerates oxidative addition, it introduces a critical bottleneck during transmetalation. The lone pairs on the fluorine atom can electrostatically repel the incoming nucleophilic boronate complex. Furthermore, the steric bulk of the ortho-fluorine can hinder the approach of bulky arylboronic acids[3].

  • Overcoming the Barrier: To counteract this, the selection of the base and its counter-cation is paramount. Utilizing a base with a large cation (such as Cs⁺ from Cs₂CO₃) mitigates steric crowding in the transition state compared to smaller cations like Na⁺, thereby accelerating the transmetalation step and preventing competitive protodeboronation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by 3-Fluoro -I effect) Pd0->OxAdd + 2-Bromo-3-fluoro-N-methylisonicotinamide PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Transmetal Transmetalation (Steric clash mitigated by Cs+ base) PdII->Transmetal + Ar-B(OH)2 + Cs2CO3 RedElim Reductive Elimination (Product Formation) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the electronic effects of the 3-fluoro group.

Benchmarking Data: Comparative Coupling Efficiency

To objectively evaluate performance, we benchmarked 2-Bromo-3-fluoro-N-methylisonicotinamide against two common alternatives: the non-fluorinated analog (2-Bromo-N-methylisonicotinamide ) and the chlorinated analog (2-Chloro-3-fluoro-N-methylisonicotinamide ).

The data below summarizes their performance in a standard Suzuki-Miyaura coupling with phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O at 80°C.

SubstrateLeaving Group ReactivityTransmetalation EfficiencyStandard Yield (1h)Primary Side ReactionOptimal Catalyst System
2-Bromo-3-fluoro-N-methylisonicotinamide Very Fast (-I effect lowers LUMO)Moderate (Requires large Cs⁺ cation)88% Protodeboronation of Boronic AcidPd(dppf)Cl₂ / Cs₂CO₃
2-Bromo-N-methylisonicotinamide FastHigh (No ortho-steric clash)92%HomocouplingPd(PPh₃)₄ / K₂CO₃
2-Chloro-3-fluoro-N-methylisonicotinamide Slow (Stronger C-Cl bond)[4]Moderate45%Unreacted Starting MaterialXPhos Pd G3 / K₃PO₄ (110°C)

Key Takeaway: While the non-fluorinated analog yields slightly higher conversions under standard conditions due to the lack of steric hindrance, the 2-bromo-3-fluoro scaffold is vastly superior to its chlorinated counterpart. The C-Cl bond is too strong for efficient oxidative addition at 80°C without highly specialized, electron-rich Buchwald ligands[4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-N-methylisonicotinamide incorporates built-in quality control (QC) checkpoints to ensure mechanistic integrity.

Materials & Reagents
  • Electrophile: 2-Bromo-3-fluoro-N-methylisonicotinamide (1.0 mmol, 1.0 eq)

  • Nucleophile: Arylboronic acid (1.2 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) — Causality: The bidentate dppf ligand prevents catalyst degradation and suppresses off-target binding to the pyridine nitrogen.

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 eq) — Causality: The bulky Cs⁺ cation breaks up boronate aggregates, facilitating transmetalation past the ortho-fluorine[3].

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL) — Causality: Water is strictly required to generate the reactive trihydroxyboronate species.

Step-by-Step Workflow
  • Reaction Assembly: To an oven-dried 20 mL microwave vial equipped with a stir bar, add the electrophile, arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the vial with a septum cap. Sparge the solution with ultra-pure N₂ gas for exactly 10 minutes.

    • Causality Check: Failure to degas will result in Pd(II)-mediated homocoupling of the boronic acid, consuming your nucleophile before cross-coupling can occur[4].

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or microwave reactor at 80°C. Stir vigorously (800 rpm) for 1 hour.

  • QC Checkpoint (Self-Validation): At t = 60 mins, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (UV 254 nm).

    • Validation Metric: If the ratio of product to starting material is < 9:1, check for the presence of the boronic acid homocoupling byproduct. If homocoupling is dominant, the system was poorly degassed. If starting material remains but boronic acid is depleted (protodeboronation), spike the reaction with an additional 0.5 eq of boronic acid.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the base and remove palladium residues. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

Workflow Prep Substrate Preparation Cat Catalyst Screening Prep->Cat Base Base Optimization Cat->Base React Microwave Synthesis Base->React Analyze LC-MS/NMR Analysis React->Analyze

High-throughput experimental workflow for optimizing cross-coupling conditions of halopyridines.

Conclusion

Benchmarking reveals that 2-Bromo-3-fluoro-N-methylisonicotinamide is a highly reactive, yet sterically demanding substrate. While its electron-deficient nature ensures rapid oxidative addition, researchers must proactively manage the transmetalation bottleneck caused by the 3-fluoro group. By pairing a robust bidentate palladium catalyst (like Pd(dppf)Cl₂) with a large-cation base (Cs₂CO₃), scientists can consistently achieve >85% yields, outperforming chlorinated alternatives and avoiding the pitfalls of protodeboronation.

References

  • ACS Publications (The Journal of Organic Chemistry) - The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Explores how electron-withdrawing groups accelerate oxidative addition while impacting transmetalation. Available at:[Link]

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Details the comparative reactivity of bromides vs. chlorides and the mechanics of homocoupling side reactions. Available at:[Link]

  • ACS Publications (The Journal of Organic Chemistry) - Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines. Demonstrates the necessity of large cations (Cs⁺) to overcome steric hindrance during transmetalation. Available at: [Link]

Sources

Comparative

Comparing leaving group abilities in 2-Bromo-3-fluoro-N-methylisonicotinamide

Comparative Analysis of Leaving Group Abilities in 2-Bromo-3-fluoro-N-methylisonicotinamide: A Guide to SNAr Regioselectivity In modern medicinal chemistry and drug development, highly functionalized pyridine scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Leaving Group Abilities in 2-Bromo-3-fluoro-N-methylisonicotinamide: A Guide to SNAr Regioselectivity

In modern medicinal chemistry and drug development, highly functionalized pyridine scaffolds are invaluable building blocks. 2-Bromo-3-fluoro-N-methylisonicotinamide (CAS: 2643368-58-3) presents a fascinating chemoselectivity challenge: it possesses two potential leaving groups—a bromide at the C2 position and a fluoride at the C3 position.

For Application Scientists and synthetic chemists, predicting and controlling which halogen will be displaced during Nucleophilic Aromatic Substitution (SNAr) is critical. This guide dissects the mechanistic causality behind the reactivity of these two leaving groups and provides self-validating protocols for orthogonal functionalization.

Mechanistic Causality: The "Fluorine Effect" in SNAr

To understand the regioselectivity in 2-Bromo-3-fluoro-N-methylisonicotinamide, we must analyze the electronic environment and the fundamental mechanics of the SNAr pathway.

  • The C2-Bromide: The C2 position is ortho to the strongly electron-withdrawing pyridine nitrogen, making it highly electrophilic. In many scaffolds, 2-halopyridines undergo rapid SNAr.

  • The C3-Fluoride: The C3 position is meta to the pyridine nitrogen but ortho to the C4-carboxamide (-CONHMe), which provides localized activation. Furthermore, it is inductively activated by the adjacent C2-bromine.

Why Fluorine Outcompetes Bromine: Unlike aliphatic SN2 reactions where bond polarizability makes bromide a superior leaving group, the rate-determining step in SNAr is the formation of the anionic Meisenheimer complex . Fluorine’s extreme electronegativity exerts a powerful inductive pull that drastically lowers the transition state energy of this complex. Consequently, the kinetic preference for displacing fluorine is overwhelmingly higher than bromine (F ≫ Cl > Br > I), even when the bromide is situated at a highly activated position like C2 ([1]).

This regiocontrol has been empirically validated in similar 2,3-dihalopyridine systems, where nucleophiles selectively displace the C3-fluorine while leaving the C2-bromine completely intact for downstream transition-metal catalysis ([2]).

SNAr_Selectivity Start 2-Bromo-3-fluoro-N-methylisonicotinamide C2_Attack Pathway A: Attack at C2 (Bromide) Start->C2_Attack Nucleophile C3_Attack Pathway B: Attack at C3 (Fluoride) Start->C3_Attack Nucleophile TS_C2 Meisenheimer Complex at C2 (Higher Energy Transition State) C2_Attack->TS_C2 Slow TS_C3 Meisenheimer Complex at C3 (Stabilized by F Electronegativity) C3_Attack->TS_C3 Fast Product_C2 C2 Substituted Product (Minor / Disfavored) TS_C2->Product_C2 -Br⁻ Product_C3 C3 Substituted Product (Major / Kinetic Product) TS_C3->Product_C3 -F⁻

Figure 1: Mechanistic logic dictating SNAr regioselectivity at the C3-fluorine over C2-bromine.

Quantitative Data & Reactivity Comparison

To guide experimental design, the distinct physicochemical properties of the two leaving groups are summarized below. This orthogonal reactivity allows the molecule to be functionalized sequentially without the need for protecting groups.

Table 1: Comparative Reactivity Profile of Leaving Groups

Property / MetricC2-Bromide (-Br)C3-Fluoride (-F)
Position vs. Pyridine N Ortho (Highly activated)Meta (Less activated by N)
Position vs. Carboxamide MetaOrtho (Highly activated)
Leaving Group Ability (SNAr) Poor to ModerateExcellent (Kinetic preference)
Bond Dissociation Energy (BDE) ~280 kJ/mol (Weak, easy oxidative add.)~536 kJ/mol (Strong, inert to Pd)
Primary Mode of Reaction Transition-Metal Cross-CouplingNucleophilic Aromatic Substitution
Meisenheimer TS Stabilization Low (Polarizable, less electronegative)High (Strong inductive effect)

Self-Validating Experimental Protocols

The following workflows leverage the causality established above. By controlling temperature and utilizing the inherent BDE differences, we can achieve perfect chemoselectivity.

Protocol A: Regioselective SNAr at C3 (Fluoride Displacement)

Causality: Using a mild, non-nucleophilic base (DIPEA) and ambient temperatures ensures that only the kinetically favored C3-fluorine is displaced. Harsher conditions are avoided to prevent competitive attack at the C2-bromine or amide hydrolysis.

  • Setup: Dissolve 2-Bromo-3-fluoro-N-methylisonicotinamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the nucleophile (e.g., a primary amine or sodium methanethiolate, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at 25 °C – 50 °C for 2–4 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum must show a shift corresponding to the exact mass difference between the nucleophile and the displaced fluorine (-19 Da). Crucially, the mass spectrum must retain the characteristic 1:1 M / M+2 isotope doublet , confirming the C2-bromine bond is completely intact.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Orthogonal Suzuki-Miyaura Coupling at C2 (Bromide Utilization)

Causality: With the C3 position functionalized, the C2-bromine is now the sole reactive site for Palladium-catalyzed oxidative addition. We select Pd(dppf)Cl2 because its large bite angle excels at coupling sterically hindered ortho-substituted pyridines.

  • Setup: Dissolve the intermediate from Protocol A (1.0 eq) and an aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Catalyst & Base: Add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat the mixture to 90 °C for 6 hours under strict inert conditions.

  • Self-Validation (LC-MS): Analyze the crude mixture. The complete disappearance of the 1:1 M / M+2 bromine isotope pattern signifies successful consumption of the carbon-bromine bond, validating the cross-coupling event.

Orthogonal_Workflow SM Starting Material (C2-Br, C3-F) SNAr Step 1: SNAr (Displaces C3-F) SM->SNAr Int Intermediate (C2-Br, C3-Nu) SNAr->Int Amine/Base 25°C Coupling Step 2: Pd-Coupling (Reacts at C2-Br) Int->Coupling Product Final Product (C2-Ar, C3-Nu) Coupling->Product Pd(dppf)Cl2 90°C

Figure 2: Workflow for orthogonal functionalization via sequential SNAr and Pd-catalyzed coupling.

References

  • Chemistry LibreTexts. (2022). 17.12: Nucleophilic Aromatic Substitution. Map: Organic Chemistry (Wade). Available at:[Link]

Sources

Validation

IR spectroscopy comparison of fluorinated vs non-fluorinated isonicotinamides

Comparative IR Spectroscopy Guide: Fluorinated vs. Non-Fluorinated Isonicotinamides Executive Summary Isonicotinamide (INA) and its fluorinated derivatives (e.g., 2-fluoroisonicotinamide, perfluoroalkyl-isonicotinamides)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IR Spectroscopy Guide: Fluorinated vs. Non-Fluorinated Isonicotinamides

Executive Summary

Isonicotinamide (INA) and its fluorinated derivatives (e.g., 2-fluoroisonicotinamide, perfluoroalkyl-isonicotinamides) are critical structural motifs in modern drug development, crystal engineering, and agrochemical design[1],[2]. The introduction of a highly electronegative fluorine atom onto the pyridine ring fundamentally alters the molecule's electronic distribution and intermolecular hydrogen-bonding capabilities[3].

For researchers synthesizing these analogs, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as the primary diagnostic tool to verify structural modifications. This guide provides an objective, data-driven comparison of the vibrational spectra of fluorinated versus non-fluorinated isonicotinamides, detailing the mechanistic causality behind spectral shifts and outlining a self-validating experimental protocol.

Mechanistic Fundamentals: The Fluorine Effect

To accurately interpret the IR spectra of isonicotinamide derivatives, one must understand the causality behind the vibrational shifts. The spectral differences between INA and fluoro-INA are driven by two primary mechanisms:

  • The Inductive (-I) Effect & Resonance Modulation : In pure isonicotinamide, the amide group exhibits significant resonance stabilization. The lone pair on the amide nitrogen delocalizes into the carbonyl oxygen, giving the C=O bond partial single-bond character and lowering its stretching frequency (Amide I) to approximately 1655 cm⁻¹[4]. When fluorine is substituted onto the pyridine ring, its strong electron-withdrawing nature pulls electron density away from the amide group. This destabilizes the zwitterionic resonance form, forcing the carbonyl to retain more double-bond character. The increased force constant of the C=O bond results in a distinct blue shift (higher wavenumber) in the Amide I band[2].

  • Hydrogen-Bonding Disruption : Non-fluorinated INA forms robust, highly ordered supramolecular architectures via strong N-H···O and N-H···N(pyridine) intermolecular hydrogen bonds[1]. Fluorine substitution alters the steric profile and reduces the basicity of the pyridine nitrogen, disrupting this native hydrogen-bonding network[3]. Because hydrogen bonding typically weakens the N-H covalent bond (lowering its stretching frequency), the disruption of these networks in fluorinated analogs causes the N-H stretching bands to blue-shift toward higher energies.

Mechanism F_Sub Fluorine Substitution (-I Effect) Resonance Reduced Amide Resonance F_Sub->Resonance Bond Increased C=O Force Constant Resonance->Bond Shift Amide I Blue Shift (>1660 cm⁻¹) Bond->Shift

Mechanistic pathway of fluorine-induced IR blue shifts in isonicotinamides.

Quantitative Spectral Comparison

The following table summarizes the expected ATR-FTIR band assignments, comparing standard solid-state isonicotinamide against typical fluorinated analogs (e.g., 2-fluoroisonicotinamide or complex fluoro-diamides)[4],[2].

Vibrational ModeNon-Fluorinated INA (cm⁻¹)Fluorinated INA (cm⁻¹)Shift DirectionMechanistic Cause
N-H Asym. Stretch ~3361~3373Blue shiftAltered H-bonding network; weaker intermolecular interactions.
N-H Sym. Stretch ~3179~3190Blue shiftDisruption of native N-H···N(pyridine) dimers.
C=O Stretch (Amide I) ~1655~1663 – 1686Blue shiftInductive electron withdrawal by F increases C=O bond order.
N-H Bend (Amide II) ~1621~1610 – 1615Red shiftChanges in amide resonance stabilization and steric hindrance.
Pyridine Ring Stretch ~1595, 994~1580 – 1600VariableDirect modulation of ring electron density by the halogen.
C-F Stretch N/A1100 – 1300N/ADirect highly polar C-F bond vibration (strong intensity).

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Causality of Method Choice : Traditional KBr pellet transmission FTIR is highly susceptible to atmospheric moisture absorption. Because water exhibits a strong bending mode at ~1640 cm⁻¹, it directly obscures the critical Amide I and Amide II bands of isonicotinamide. Attenuated Total Reflectance (ATR) utilizing a monolithic Diamond/ZnSe crystal eliminates this matrix interference and prevents moisture-induced spectral artifacts.

Workflow cluster_0 Self-Validating ATR-FTIR Protocol N1 1. System Calibration Validate H2O/CO2 suppression N2 2. Sample Application Monitor Amide I intensity N1->N2 N3 3. Spectral Acquisition Validate SNR > 1000:1 N2->N3 N4 4. Spectral Deconvolution Isolate C=O & N-H shifts N3->N4

ATR-FTIR workflow with self-validating quality control steps.

Step-by-Step Workflow
  • Sample Preparation & Desiccation

    • Action : Dry both the INA and fluoro-INA samples in a vacuum desiccator over anhydrous P₂O₅ for 24 hours prior to analysis.

    • Self-Validation : If a broad band appears between 3400–3500 cm⁻¹ during the initial test scan, free water is still present. The sample must be re-desiccated.

  • System Calibration & Background Acquisition

    • Action : Clean the ATR diamond crystal with spectroscopic-grade isopropanol. Acquire a 64-scan background spectrum at 4 cm⁻¹ resolution.

    • Self-Validation : Inspect the baseline between 1800–1900 cm⁻¹ (a region where neither INA nor atmospheric gases absorb). The noise level must be < 0.001 absorbance units. If higher, purge the optical bench with dry nitrogen.

  • Sample Application & Pressure Optimization

    • Action : Place 2–5 mg of the crystalline powder onto the crystal. Lower the ATR pressure tower until the clutch clicks, ensuring uniform optical contact.

    • Self-Validation : Monitor the live preview. The Amide I peak (1655–1680 cm⁻¹) must have an absorbance between 0.4 and 0.8 A.U. If it exceeds 1.0 A.U., detector saturation is occurring, which will artificially broaden the peak and invalidate the shift analysis. Reduce the pressure or sample amount.

  • Spectral Acquisition & Processing

    • Action : Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.

    • Action : To accurately resolve the overlapping N-H stretching bands (3100–3400 cm⁻¹), apply a second-derivative transformation (Savitzky-Golay, 9-point smoothing). This mathematically isolates the exact peak maxima for precise comparison between the fluorinated and non-fluorinated species.

Conclusion

For drug development professionals, the IR spectral comparison between isonicotinamide and its fluorinated analogs is not merely a structural confirmation—it is a direct readout of the molecule's changing physicochemical properties. The characteristic blue shift of the Amide I band (from ~1655 cm⁻¹ to >1663 cm⁻¹) and the appearance of the strong C-F stretch (1100–1300 cm⁻¹) confirm successful fluorination[4],[2]. More importantly, the shifting of the N-H stretching frequencies provides immediate, empirical evidence of how the fluorine atom has rewired the molecule's hydrogen-bonding network, a factor that directly dictates the compound's solubility, bioavailability, and crystal polymorphism[3],[1].

References

  • Title : Synthesis and Characterization of a New Compound of Cobalt II with Isonicotinamide and Evaluation of the Bactericidal Potential Source : scirp.org URL :[Link]

  • Title : Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases Source : pubmed.ncbi.nlm.nih.gov (Journal of Physical Chemistry A) URL :[Link]

  • Title : Predicting Nucleation of Isonicotinamide from the Solvent–Solute Interactions of Isonicotinamide in Common Organic Solvents Source : pubs.acs.org (The Journal of Physical Chemistry A) URL :[Link]

  • Title : Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group Source : scielo.br (Journal of the Brazilian Chemical Society) URL :[Link]

Sources

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